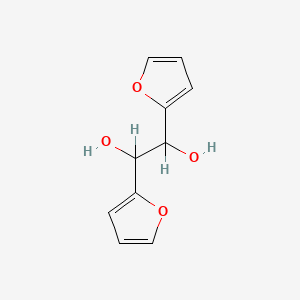

1,2-Bis(furan-2-yl)ethane-1,2-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(furan-2-yl)ethane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6,9-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGAJWBCCKFHIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(C(C2=CC=CO2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4464-77-1 | |

| Record name | 1,2-bis(furan-2-yl)ethane-1,2-diol, meso | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Stereochemical Control of 1,2 Bis Furan 2 Yl Ethane 1,2 Diol

Established Synthetic Routes to 1,2-Bis(furan-2-yl)ethane-1,2-diol

Reduction of 1,2-Di(furan-2-yl)ethanedione Precursors

A primary and well-established method for synthesizing this compound involves the reduction of its diketone precursor, 1,2-di(furan-2-yl)ethanedione, commonly known as furil (B128704). nih.gov This transformation is analogous to the reduction of benzil (B1666583) to hydrobenzoin. The reduction of furil can be accomplished using various reducing agents and catalytic systems.

Catalytic hydrogenation is a common approach. For instance, the use of a borane-methylsulfide complex in the presence of a chiral oxazaborolidine catalyst has been reported to yield the diol with high diastereoselectivity. google.com Specifically, the reduction of 1,2-di(furan-2-yl)ethanedione under these conditions resulted in a high diastereomeric ratio (dl/meso of 89:11) and excellent enantioselectivity (greater than 99% ee) with a moderate yield of 70%. google.com

Electrochemical methods also provide a viable route. The electrochemical reduction of furfural (B47365) can lead to the formation of hydrofuroin, among other products. acs.org High yields of hydrofuroin (up to 69%) have been observed during the electrochemical reduction of furfural at pH values between 4.4 and 6.5 using lead cathodes. acs.org

Pinacol (B44631) Coupling Reactions and Analogous Strategies

Pinacol coupling reactions, which involve the reductive coupling of two carbonyl compounds, represent another important strategy for the synthesis of this compound from furfural. google.com These reactions are typically mediated by various metal agents. google.com However, a significant challenge with this approach is controlling the stereoselectivity, as it often yields a mixture of the desired diol and its meso diastereomer. google.com

Several catalytic systems have been investigated to improve the diastereoselectivity of the pinacol coupling of furfural. Chiral titanium (III) complexes have been shown to catalyze the coupling reaction, yielding this compound with a high diastereoselectivity (dl/meso ratio of 93:7) but low enantioselectivity (50% ee). google.com Similarly, chiral vanadium complexes have been used, resulting in moderate diastereoselectivity (dl/meso ratio of 84:16) and low enantioselectivity (37% ee). google.com

A notable zinc-mediated coupling in an alkaline medium involves treating furfural with zinc powder in a sodium hydroxide (B78521) solution at room temperature. This method proceeds through a single-electron transfer mechanism, generating ketyl radicals that then dimerize. More recently, magnesium-mediated homocoupling in an aqueous solution of ammonium (B1175870) chloride has also been utilized to synthesize hydrofuroin from furfural. rsc.org Photocatalytic pinacol C-C coupling of furfural using two-dimensional ZnIn2S4 nanosheets under visible light has also been demonstrated as a method to produce hydrofuroin, which can serve as a jet fuel precursor. nsf.govacs.org

| Coupling Method | Reagent/Catalyst | Key Features |

| Zinc-Mediated Coupling | Zinc powder in 10% NaOH | Proceeds via single-electron transfer to form ketyl radicals. |

| Magnesium-Mediated Homocoupling | Magnesium turnings in 0.1 M NH4Cl | A simple and effective method for pinacol coupling. rsc.org |

| Photocatalytic C-C Coupling | 2D ZnIn2S4 nanosheets | Utilizes visible light for a green synthesis approach. nsf.govacs.org |

| Chiral Titanium-Catalyzed Coupling | Chiral Ti(III) complexes with Zn as co-reductant | High diastereoselectivity but low enantioselectivity. google.com |

| Chiral Vanadium-Catalyzed Coupling | Chiral Vanadium complexes with Zn as co-reductant | Moderate diastereoselectivity and low enantioselectivity. google.com |

Catalytic Approaches to Diol Formation

Various catalytic systems have been developed for the direct conversion of furfural to 1,2-diols, including this compound, although the formation of other diols like 1,2-pentanediol (B41858) is also a common outcome. nih.govmdpi.com These catalytic approaches often involve hydrogenation and hydrogenolysis reactions.

Bifunctional catalysts, possessing both metallic and acidic/basic sites, are effective in these transformations. For example, rhodium supported on an octahedral molecular sieve (Rh/OMS-2) has demonstrated excellent activity and selectivity in the hydrogenolysis of furfural. nih.govacs.org Other supported catalysts, such as those with platinum or palladium, have also been investigated. nih.gov The use of a Pt/HT catalyst has been shown to directly convert furfural to 1,2-pentanediol with a 73% yield. nih.gov Ruthenium-based catalysts, like Ru/MnOₓ and Ru/PVP, have also been employed for the hydrogenation of furfural, leading to the formation of 1,2-pentanediol. mdpi.com

Electrocatalytic hydrogenation is another promising approach, offering the advantage of operating at ambient temperature and pressure without the need for an external hydrogen gas supply. acs.org The electrochemical reduction of furfural can yield hydrofuroin, along with other products like furfuryl alcohol and 2-methyl furan (B31954). acs.org The selectivity of this process is highly dependent on the electrode material and the pH of the electrolyte. acs.orgresearchgate.net For instance, lead cathodes have shown a preference for the dimerization of furfural to form hydrofuroin. researchgate.net

Stereoselective and Enantioselective Synthesis of this compound

Achieving high levels of stereocontrol in the synthesis of this compound is crucial for its application in the synthesis of optically active compounds. nih.govgoogle.com This has led to the development of several stereoselective and enantioselective methods.

Asymmetric Transfer Hydrogenation Methodologies

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful technique for the enantioselective synthesis of this compound. researchgate.net This method typically involves the reduction of the diketone precursor, furil, using a chiral catalyst and a hydrogen donor. nih.govcaltagmedsystems.co.uk The catalytic asymmetric transfer hydrogenation of both rac-furoin and furil can produce hydrofuroin with high enantiomeric excess (up to 99% ee) and good diastereomeric ratios (up to 9:1 dr). researchgate.netnih.govresearchgate.netsigmaaldrich.com

Ruthenium-based catalysts are commonly employed in these reactions. The use of a chiral ruthenium catalyst, such as [RuCl(p-cymene)((S,S)-TsDPEN)], facilitates dynamic kinetic resolution during the reduction of furil, leading to the formation of enantiomerically pure diol. This approach provides a straightforward, two-step route to optically active hydrofuroins from furfural, which is derived from biomass. researchgate.netnih.gov Iron-based catalysts are also being explored as a more environmentally friendly alternative to ruthenium for asymmetric transfer hydrogenation. nih.gov

| Precursor | Catalyst System | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| rac-furoin and furil | Chiral Ruthenium Catalyst | up to 99% researchgate.netnih.gov | up to 9:1 researchgate.netnih.gov |

Chiral Catalyst Systems for Diastereoselective Synthesis

The development of chiral catalyst systems is central to achieving diastereoselective synthesis of this compound. researchgate.netresearchgate.net As mentioned previously, chiral oxazaborolidine catalysts have been successfully used in the reduction of furil to afford the diol with high diastereoselectivity. google.com

The choice of catalyst can significantly influence the stereochemical outcome of the reaction. For example, in the pinacol coupling of furfural, chiral titanium and vanadium complexes have been shown to favor the formation of the dl-diastereomer over the meso form, although the enantioselectivity remains a challenge. google.com

The asymmetric reduction of furoin (B1674284) using the chiral catalyst RuCl(p-cymene)((S,S)-TsDPEN) has been reported to produce hydrofuroin in 96% yield. researchgate.net This highlights the effectiveness of well-defined chiral ruthenium catalysts in controlling the stereochemistry of the reduction process. researchgate.net The design and application of such chiral catalysts are key to producing specific stereoisomers of this compound for various applications in asymmetric synthesis.

Kinetic Resolution Techniques

Kinetic resolution is a widely used method for obtaining enantiomerically enriched compounds from a racemic mixture. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. For 1,2-diols, lipase-catalyzed enantiomer-selective acylation is a common and effective strategy. acs.orgresearchgate.net

While specific studies on the kinetic resolution of this compound are not extensively documented, the principles can be inferred from studies on structurally similar compounds like 1-(benzofuran-2-yl)ethanols and other 1,2-diols. researchgate.netresearchgate.net In these cases, lipases such as Candida antarctica lipase (B570770) B (CALB) have demonstrated high enantioselectivity in the acylation of one enantiomer, leaving the other unreacted. researchgate.netresearchgate.net The efficiency of the resolution is often high, with E-values (enantiomeric ratio) reported to be well over 100 for similar substrates. researchgate.net

A sequential kinetic resolution approach can also be employed. This involves an initial lipase-catalyzed (R)-selective acylation of the racemic diol. Following this, a different lipase can be used for the methanolysis of the resulting enantiomerically enriched ester to yield the highly enantiopure diol. acs.org

Dynamic kinetic resolution (DKR) is another powerful technique that can theoretically provide a 100% yield of the desired enantiomer. This is achieved by combining the kinetic resolution with in situ racemization of the slower-reacting enantiomer. For the synthesis of enantiomerically pure this compound, asymmetric transfer hydrogenation of the corresponding diketone, 1,2-di(furan-2-yl)ethanedione, using a chiral ruthenium catalyst is a viable DKR strategy. An optimized protocol for a similar transformation utilized [RuCl(p-cymene)((S,S)-TsDPEN)] as the catalyst.

Table 1: Kinetic Resolution Techniques for Diols

| Method | Catalyst/Reagent | Substrate Type | Key Features |

| Lipase-Catalyzed Acylation | Candida antarctica lipase B (CALB) | Racemic 1,2-diols | High enantioselectivity (E >> 100) |

| Sequential Kinetic Resolution | Two different lipases | Racemic 1,2-diols | Stepwise resolution for higher purity |

| Dynamic Kinetic Resolution | Chiral Ruthenium Catalyst | 1,2-Diketones | In situ racemization for high yield |

Optimization of Reaction Conditions and Green Chemistry Aspects in Synthesis

The optimization of reaction conditions is crucial for improving the yield, selectivity, and environmental footprint of the synthesis of this compound. Green chemistry principles are increasingly being applied to minimize waste and use less hazardous substances.

Solvent Effects and Temperature Control

The choice of solvent can significantly impact the reaction rate, yield, and stereoselectivity. For lipase-catalyzed resolutions, non-polar organic solvents like n-heptane are often preferred. nih.gov In some syntheses of furan derivatives, greener solvents like deep eutectic solvents (DES) have been explored. mdpi.com For instance, a choline (B1196258) chloride and glycerol-based DES has been used as a recyclable solvent in the synthesis of diarylamines. mdpi.com The use of microwave-assisted synthesis in solvents like dichloromethane (B109758) (DCM) has also been shown to be effective for producing furan-containing amides and esters under mild conditions. researchgate.net

Temperature is a critical parameter to control. In the dynamic kinetic resolution of a diketone to a diol using a ruthenium catalyst, a high temperature of 180°C was found to be optimal. For enzyme-catalyzed reactions, the optimal temperature is typically lower to maintain enzyme activity. For example, the lipase-catalyzed resolution of a furan-containing alcohol showed maximum conversion at 60°C. nih.gov In some cases, higher temperatures can lead to product decomposition. rsc.org

Table 2: Influence of Solvent and Temperature on Furan Derivative Synthesis

| Reaction Type | Solvent | Temperature (°C) | Outcome |

| Dynamic Kinetic Resolution | Acetic Acid | 180 | High yield (70-85%) and enantiomeric excess (≥99%) |

| Lipase-Catalyzed Resolution | n-Heptane | 60 | 47% conversion, 89% ees nih.gov |

| Microwave-Assisted Synthesis | Dichloromethane | Not specified | Good to very good yields researchgate.net |

| Amine Synthesis | Deep Eutectic Solvent | 60-80 | Good to high yields mdpi.com |

Catalyst Loading and Recycling

Optimizing catalyst loading is essential for both economic and environmental reasons. In the ruthenium-catalyzed dynamic kinetic resolution, catalyst loadings can range from 0.025 to 2 mol%. For lipase-catalyzed reactions, the enzyme loading is also a key parameter, with a study on a furan-containing alcohol using 5 mg of immobilized lipase. nih.gov

Catalyst recycling is a cornerstone of green chemistry. Heterogeneous catalysts are particularly advantageous in this regard. For example, a Ru/Al2O3 catalyst used in the synthesis of an amine derivative from furoin was successfully recycled for at least three consecutive runs with minimal loss of activity. rsc.org Similarly, in the synthesis of diarylamines using a copper catalyst in a deep eutectic solvent, the catalyst, base, and solvent could be recycled for six consecutive cycles with only a minor decrease in yield. mdpi.com The development of immobilized catalysts, such as lipases on acrylic resin (Novozym 435), also facilitates easy separation and reuse. nih.gov

Table 3: Catalyst Loading and Recycling in Furan Chemistry

| Catalyst | Reaction | Catalyst Loading | Recyclability |

| [RuCl(p-cymene)((S,S)-TsDPEN)] | Dynamic Kinetic Resolution | 0.025–2 mol% | Not specified |

| Ru/Al2O3 | Reductive Amination | Not specified | At least 3 consecutive runs rsc.org |

| Copper Iodide | Diarylamine Synthesis | Not specified | 6 consecutive cycles mdpi.com |

| Novozym 435 (Immobilized Lipase) | Kinetic Resolution | 5 mg nih.gov | Immobilization allows for reuse |

Chemical Reactivity and Transformations of 1,2 Bis Furan 2 Yl Ethane 1,2 Diol

Fundamental Reaction Pathways

The reactivity of 1,2-Bis(furan-2-yl)ethane-1,2-diol is characterized by several key reaction pathways that take advantage of its distinct functional groups. These pathways are fundamental to its application in the synthesis of a wide array of organic compounds.

Oxidation Reactions and Furan (B31954) Ring Stability

The furan rings within this compound are susceptible to oxidation, a reaction that can lead to various synthetically useful intermediates. thieme-connect.com The furan moiety, while aromatic, can behave as a masked 1,4-dicarbonyl compound, an enol ether, or a diene depending on the reaction conditions. thieme-connect.com Oxidation of furans can proceed through several mechanisms, often involving the formation of an endoperoxide intermediate, which can then rearrange to other products. researchgate.net

In the context of furan-containing molecules, oxidation by enzymes like cytochrome P450 can generate highly electrophilic species. researchgate.netnih.gov This intrinsic reactivity highlights the furan ring's potential to be activated under oxidative conditions. researchgate.net The stability of the furan ring is a crucial factor, as harsh oxidation conditions can lead to ring-opening and the formation of dicarboxylic acids. researchgate.net For instance, vapor-phase catalytic oxidation of furan and its derivatives often yields maleic acid. researchgate.net The substituents on the furan ring can influence the rate of reaction and the distribution of products. researchgate.net Selective oxidation, however, can provide valuable intermediates like 2,5-dihydrofuran-2,5-diols and furan-2(5H)-ones. thieme-connect.com

The hydroxyl groups of the diol can also be oxidized to the corresponding carbonyl compounds under suitable conditions. evitachem.com

Reduction Reactions to Alcohol Derivatives

Reduction reactions of this compound can target both the furan rings and potentially the diol functionality, leading to a variety of alcohol derivatives. The reduction of the furan rings can result in the formation of tetrahydrofuran (B95107) derivatives. For example, the hydrodeoxygenation of 1,2-di(furan-2-yl)ethane-1,2-diol can yield 1,2-bis(tetrahydrofuran-2-yl)ethane. rsc.org

The stereoselective reduction of the related diketone, 1,2-di(furan-2-yl)ethanedione (furil), is a common method to produce this compound, often resulting in a mixture of diastereomers. google.com This highlights that the diol itself is a product of reduction. Further reduction of the diol can lead to the corresponding alkane if the hydroxyl groups are removed. Catalytic transfer hydrogenolysis is a method used for such transformations. researchgate.net

Substitution Reactions on Furan Ring Moieties

The furan rings in this compound can undergo substitution reactions, allowing for the introduction of various functional groups. The furan ring is susceptible to electrophilic substitution, and the presence of substituents can direct the position of the incoming group. thieme-connect.com Halogenation, for instance, can increase the reactivity of the furan ring in subsequent reactions like intramolecular Diels-Alder cycloadditions. hud.ac.uk

Furthermore, the hydroxyl groups of the diol can be substituted. For example, they can be converted to leaving groups, which can then be displaced by nucleophiles. This opens up pathways to a variety of derivatives. researchgate.net

Derivatization Strategies and Analogue Synthesis

The versatile reactivity of this compound makes it a key starting material for the synthesis of a wide range of analogues and derivatives. google.com These strategies often involve targeting the hydroxyl groups or the furan rings to introduce new functionalities and build molecular complexity.

Formation of Amine Derivatives

Amine derivatives of furan-containing compounds are of significant interest. The direct reductive amination of related furan-based compounds like furoin (B1674284) and furil (B128704) with ammonia (B1221849) and hydrogen over a catalyst such as Ru/Al2O3 has been shown to produce amino alcohol derivatives. rsc.orgrsc.org For instance, the reaction of furoin can yield 2-amino-1,2-di(furan-2-yl)ethan-1-ol. rsc.orgrsc.org This suggests that this compound could potentially be converted to its corresponding diamine through similar reductive amination strategies, likely involving initial oxidation to the diketone followed by amination.

The reaction of furoin with ammonia alone can lead to the formation of cyclic amines like 2,3,5,6-tetra(furan-2-yl)pyrazine through a proposed mechanism involving an alcohol-imine intermediate. rsc.orgrsc.org This highlights the diverse pathways available for the synthesis of nitrogen-containing derivatives.

Synthesis of Ester and Amide Analogues

The diol functionality of this compound is readily available for the synthesis of ester and amide analogues. Esterification can be achieved by reacting the diol with carboxylic acids or their derivatives. evitachem.com This reaction is a common strategy for modifying the properties of diols.

The synthesis of ester and amide derivatives containing furan rings has been demonstrated using various coupling reagents. researchgate.net For example, furan-2-carboxylic acid can be coupled with furfurylamine (B118560) to form the corresponding amide. researchgate.net Similarly, furan-based dicarboxylic acids like 2,5-furandicarboxylic acid (FDCA) are used to synthesize polyesters and polyamides. researchgate.netrsc.orgacs.orgmdpi.com These polymerization reactions often involve diol or diamine monomers, showcasing the utility of the diol functionality in creating larger, more complex structures. The synthesis of di(amido-amides) from FDCA has also been explored to create organogelators. bohrium.com

Microwave-assisted synthesis has been shown to be an effective method for the rapid and efficient production of furan-containing esters and amides. researchgate.net

Cyclization and Rearrangement Pathways

This compound, also known as 1,2-di(2-furyl)-1,2-ethanediol, is a versatile precursor in the synthesis of various heterocyclic compounds through cyclization and rearrangement reactions. The reactivity of this diol is largely attributed to the presence of the two furan rings and the vicinal diol functionality.

One notable transformation is the Pinacol (B44631) Rearrangement . Under acidic conditions, 1,2-diols can undergo rearrangement to form carbonyl compounds. vaia.com In the case of this compound, this rearrangement would be expected to yield a ketone derivative, although specific studies on this exact substrate are not extensively detailed in the provided results. The general mechanism involves protonation of one hydroxyl group, followed by the loss of water to form a carbocation. A subsequent 1,2-hydride or 1,2-alkyl shift then leads to the formation of the more stable carbonyl compound. vaia.com

Cyclization reactions are also prominent. Gold-catalyzed cyclizations of diols are known to form corresponding heterocyclic structures. organic-chemistry.org For this compound, intramolecular cyclization could potentially lead to the formation of fused ring systems, although specific examples are not provided in the search results. The furan rings themselves can participate in various annulation reactions. For instance, furan derivatives can be synthesized through palladium/copper-catalyzed cross-coupling and subsequent iodocyclization. organic-chemistry.org

Furthermore, the transformation of furan-containing compounds can lead to dearomatization and subsequent cyclization. For example, the oxidative dearomatization of related furanopropanones results in the formation of ene-diones which can then cyclize. mdpi.com While not a direct reaction of the title diol, this demonstrates a potential pathway for complex molecular construction starting from furan-containing scaffolds.

The table below summarizes potential cyclization and rearrangement pathways.

| Reaction Type | Reagents/Conditions | Potential Products |

| Pinacol Rearrangement | Strong Acid | Ketone derivatives |

| Gold-Catalyzed Cyclization | Au catalyst | Fused heterocyclic systems |

| Oxidative Dearomatization/Cyclization | Oxidizing agent | Complex polycyclic compounds |

Mechanistic Investigations of Key Transformations

Proposed Reaction Intermediates

The transformations of this compound and related compounds involve several key reactive intermediates. In the context of its synthesis from furil, the reaction with ammonium (B1175870) acetate (B1210297) is proposed to proceed through a 1,2-di(furan-2-yl)ethane-1,2-diimine intermediate. researchgate.net This diimine is considered a stable intermediate in the pathway to forming 2,4,5-tri(furan-2-yl)-1H-imidazole. researchgate.net

During the hydrodeoxygenation of 1,2-di(furan-2-yl)ethane-1,2-diol, several intermediates can be postulated based on related reactions. These could include partially reduced species where one or both hydroxyl groups are removed, or where one of the furan rings is hydrogenated. The supplementary information from one study lists 1,2-di(furan-2-yl)ethan-1-one as a possible intermediate that was used as a substrate to verify the reaction pathway. rsc.org

In rearrangement reactions like the Pinacol rearrangement, the key intermediate is a carbocation formed after the protonation and departure of a water molecule from one of the diol's hydroxyl groups. vaia.com The stability of this carbocation would influence the subsequent migration of a substituent to form the final ketone product.

For cyclization reactions, particularly those involving transition metals, organometallic complexes are crucial intermediates. For example, ruthenium-catalyzed intramolecular cyclization of similar 3-butyne-1,2-diols is proposed to proceed via ruthenium-allenylidene complexes . acs.org While this is not the exact substrate, it provides a plausible mechanistic model for metal-catalyzed cyclizations involving diols.

The following table outlines some of the proposed reaction intermediates in the transformations of this compound.

| Transformation | Proposed Intermediate |

| Imidazole Synthesis from Furil | 1,2-di(furan-2-yl)ethane-1,2-diimine |

| Hydrodeoxygenation | 1,2-di(furan-2-yl)ethan-1-one |

| Pinacol Rearrangement | Carbocation |

| Ruthenium-Catalyzed Cyclization | Ruthenium-allenylidene complex |

Catalytic Roles in Reaction Mechanisms

Catalysts play a pivotal role in directing the reactivity and selectivity of transformations involving this compound and its precursors. Various types of catalysts, including metal complexes, enzymes, and organocatalysts, have been employed.

Metal Catalysts:

Palladium/Carbon (Pd/C) in conjunction with Scandium(III) triflate (Sc(OTf)₃) has been used for the hydrodeoxygenation of 1,2-di(furan-2-yl)ethane-1,2-diol. rsc.org In this system, Pd/C is the active hydrogenation catalyst, while Sc(OTf)₃ likely acts as a Lewis acid to activate the hydroxyl groups, facilitating their removal.

Gold catalysts are effective in the cyclization of diols. organic-chemistry.org The role of the gold catalyst is to activate the alkyne or allene (B1206475) functionalities, making them susceptible to nucleophilic attack by the hydroxyl groups.

Ruthenium complexes have been shown to catalyze the intramolecular cyclization of 3-butyne-1,2-diols to furans, proceeding through a proposed ruthenium-allenylidene intermediate. acs.org

Chiral Titanium(III) and Vanadium complexes have been used to catalyze the enantioselective pinacol coupling of 2-furaldehyde to produce 1,2-di(furan-2-yl)ethane-1,2-diol with high diastereoselectivity but lower enantioselectivity. google.com

Organocatalysts:

N-Heterocyclic Carbenes (NHCs) have been utilized as catalysts for the aerobic oxidation of furfural (B47365) to furoin, which can then be reduced to this compound. Immobilized NHC catalysts offer a green chemistry approach, avoiding toxic reagents. rsc.org

Biocatalysts:

Baker's yeast has been employed for the enantioselective bioreduction of related 1-(heteroaryl)-2-hydroxyethanones to produce chiral ethane-1,2-diols. researchgate.net This highlights the potential for enzymatic methods to achieve high stereoselectivity in the synthesis of chiral diols.

The table below summarizes the roles of different catalysts in the transformations related to this compound.

| Catalyst | Reaction Type | Role of Catalyst |

| Pd/C and Sc(OTf)₃ | Hydrodeoxygenation | Hydrogenation and Lewis acid activation |

| Gold catalysts | Cyclization | Activation of unsaturated bonds |

| Ruthenium complexes | Cyclization | Formation of reactive metal-allenylidene intermediates |

| Chiral Ti(III) and V complexes | Pinacol Coupling | Enantioselective and diastereoselective control |

| N-Heterocyclic Carbenes (NHCs) | Oxidation of Furfural | Organocatalyst for C-C bond formation |

| Baker's Yeast | Bioreduction | Enantioselective reduction of ketones |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Beyond Basic Identification

Spectroscopy offers a powerful, non-destructive window into the molecular structure of 1,2-Bis(furan-2-yl)ethane-1,2-diol.

High-resolution NMR spectroscopy is indispensable for confirming the molecular structure of this compound in solution. One-dimensional (1D) 1H and 13C NMR spectra provide primary evidence of the compound's carbon-hydrogen framework.

In the 1H NMR spectrum, distinct signals are expected for the protons on the furan (B31954) rings, the methine protons (CH-OH), and the hydroxyl (OH) protons. The furan protons typically appear in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns revealing their positions on the ring. The methine protons, being attached to a carbon bearing an electronegative oxygen atom, would resonate at a lower field than simple alkyl protons. The chemical shift of the hydroxyl protons can be variable and is often observed as a broad signal. For pinacol (B44631) coupling reactions that produce diols of this type, 1H NMR is also a key tool for determining the diastereomeric ratio of the product by comparing the integrals of the respective benzylic CH signals. unibo.it

13C NMR spectroscopy complements the proton data by identifying all unique carbon environments. The carbons of the furan rings would produce signals in the aromatic region, while the carbons of the ethane-1,2-diol backbone (C-OH) would appear at a characteristic chemical shift, typically in the range of 80-85 ppm for similar structures. rsc.org

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), are employed to establish connectivity. A COSY experiment would show correlations between the methine protons and the adjacent protons on the furan rings, confirming the attachment of the furan groups to the ethane-1,2-diol core.

Table 1: Typical 1H and 13C NMR Chemical Shifts for this compound and Related Structures

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Furan Protons | 6.0 - 7.5 | Specific shifts and multiplicities depend on the position on the furan ring. |

| Methine (CH-OH) | ~4.5 - 5.0 | Positioned downfield due to the adjacent hydroxyl group. | |

| Hydroxyl (OH) | Variable (e.g., 3-4) | Often a broad singlet; position is concentration and solvent dependent. rsc.org | |

| ¹³C | Furan Carbons | 105 - 150 | Includes both protonated and quaternary carbons of the furan rings. |

| Methine (C-OH) | ~80 - 85 | Characteristic shift for carbons in a diol structure. rsc.org |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule. For this compound, the most prominent feature in the FT-IR spectrum is a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. This broadening is indicative of hydrogen bonding.

The C-O stretching vibration of the alcohol groups would typically appear as a strong band in the 1000-1200 cm⁻¹ region. The spectra would also contain multiple bands corresponding to the furan rings, including C-H stretching above 3100 cm⁻¹, C=C stretching around 1400-1600 cm⁻¹, and various ring breathing and deformation vibrations in the fingerprint region. mdpi.com

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the vibrations of the furan ring's carbon skeleton are typically strong, allowing for detailed analysis of the heterocyclic moieties. mdpi.com

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| O-H Stretch | Hydroxyl (-OH) | 3200 - 3600 | FT-IR |

| C-H Stretch | Furan Ring | > 3100 | FT-IR, Raman |

| C=C Stretch | Furan Ring | ~1400 - 1600 | FT-IR, Raman |

| C-O Stretch | Alcohol (C-OH) | ~1000 - 1200 | FT-IR |

| Fingerprint Vibrations | Furan Ring | < 1500 | FT-IR, Raman |

Mass spectrometry (MS) is a crucial tool for confirming the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement. For a molecular formula of C₁₀H₁₀O₄, the expected exact mass is approximately 194.0579 g/mol . spectrabase.com

Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are often used to generate ions for analysis. rsc.org The resulting spectrum would show a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺, allowing for the unambiguous confirmation of the compound's elemental composition. rsc.org Gas chromatography coupled with mass spectrometry (GC-MS) can also be utilized, where electron ionization (EI) would typically produce a molecular ion (M⁺) peak and a series of fragment ions. spectrabase.com The fragmentation pattern, showing characteristic losses such as water (H₂O) or cleavage of the central carbon-carbon bond, provides further structural evidence.

Chiroptical Spectroscopy for Absolute Configuration Determination

The definitive assignment of the absolute configuration of stereoisomers is a critical aspect of chemical analysis, particularly for chiral molecules such as this compound. Chiroptical spectroscopic methods, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are powerful non-empirical tools for this purpose. The primary techniques employed are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). For a molecule like this compound, which possesses two stereogenic centers and conformationally flexible furan rings, a combination of experimental measurements and quantum-mechanical calculations is the most reliable approach to unambiguously determine its absolute stereochemistry.

A comprehensive strategy for elucidating the absolute configuration of this compound would involve several key steps. Initially, a conformational search using molecular mechanics would identify the stable low-energy conformers of the molecule. Subsequently, the geometry of these conformers would be optimized using Density Functional Theory (DFT) calculations. Finally, Time-Dependent DFT (TD-DFT) would be used to calculate the theoretical ECD spectra for each conformer. core.ac.uk By comparing the Boltzmann-averaged theoretical spectrum with the experimentally measured ECD spectrum, the absolute configuration can be confidently assigned. nih.govresearchgate.net

Exciton (B1674681) Chirality Method (ECM)

The Exciton Chirality Method (ECM) is a potent technique applicable to molecules containing two or more spatially close, non-conjugated chromophores that have strong, electric-dipole-allowed electronic transitions. nih.govresearchgate.net In this compound, the two furan rings serve as suitable chromophores. The through-space interaction (exciton coupling) between the π-π* transitions of these furan rings gives rise to a characteristic bisignate signal, known as a Cotton effect couplet, in the ECD spectrum. nih.gov

The sign of this exciton couplet is directly related to the spatial orientation (chirality) of the electric transition dipole moments of the furan chromophores. A positive exciton chirality (clockwise arrangement of the transition moments) results in a positive first Cotton effect (at longer wavelength) followed by a negative second Cotton effect, and vice-versa. psu.edu By establishing the preferred conformation of the diol and the orientation of the furan rings, the observed sign of the couplet in the experimental ECD spectrum can be directly correlated to the absolute configuration at the C1 and C2 centers. For complex flexible molecules, derivatization of the diol moiety may be employed to introduce more rigid or stronger chromophores to enhance the exciton coupling and simplify spectral interpretation. columbia.edumdpi.com

Snatzke's Method for Acyclic 1,2-Diols

For acyclic 1,2-diols, an effective empirical method involves the use of an auxiliary chromophore, dimolybdenum tetraacetate, [Mo₂(OAc)₄]. nih.govresearchgate.net This technique, often referred to as Snatzke's method, is particularly useful for determining the absolute configuration of the 1,2-diol moiety. mdpi.com When this compound is mixed with [Mo₂(OAc)₄] in situ, a chiral complex is formed. The resulting induced CD (ICD) spectrum exhibits characteristic Cotton effects. researchgate.net

The sign of the Cotton effect observed around 310 nm in the ICD spectrum is directly correlated with the O-C-C-O torsional angle in the most stable conformation of the complex. mdpi.comresearchgate.net An empirical rule states that a positive torsional angle will induce a positive Cotton effect, thereby allowing for the assignment of the absolute configuration of the diol. This method has proven to be robust and applicable even to samples with low optical purity. nih.gov

Integration of Computational and Experimental Data

Modern approaches to absolute configuration determination rely heavily on the synergy between experimental chiroptical data and high-level quantum-mechanical calculations. nih.govfrontiersin.org While methods like ECM and Snatzke's method provide powerful diagnostic tools, their reliability is significantly enhanced when supported by theoretical predictions.

The process involves comparing the experimental ECD spectrum of an enantiomer of this compound with the TD-DFT calculated spectra for both the (1R,2R) and (1S,2S) configurations. A good agreement between the experimental curve and one of the calculated curves provides an unambiguous assignment of the absolute configuration. researchgate.net The table below illustrates a hypothetical comparison between experimental ECD data and calculated values for the (1R,2R)-enantiomer.

| Data Point | Experimental ECD | Calculated ECD for (1R,2R)-isomer |

| Wavelength (λ) | 245 nm | 248 nm |

| Cotton Effect Sign | Positive (+) | Positive (+) |

| Molar Ellipticity (Δε) | +15.2 | +18.5 |

| Wavelength (λ) | 220 nm | 223 nm |

| Cotton Effect Sign | Negative (-) | Negative (-) |

| Molar Ellipticity (Δε) | -12.8 | -14.1 |

This table is illustrative and presents hypothetical data for the purpose of demonstrating the comparison between experimental and calculated ECD spectra.

This integrated approach, combining the strengths of different chiroptical methods with the predictive power of computational chemistry, represents the gold standard for the structural elucidation of complex chiral molecules like this compound.

Theoretical and Computational Studies of 1,2 Bis Furan 2 Yl Ethane 1,2 Diol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) has become a primary computational method in chemistry for studying the electronic structure of molecules. oaepublish.comdntb.gov.ua It offers a balance between accuracy and computational cost, making it suitable for medium to large-sized molecules like 1,2-Bis(furan-2-yl)ethane-1,2-diol. DFT calculations are used to optimize molecular geometry, predict vibrational frequencies, and determine electronic properties. researchgate.net

For furan-containing compounds, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), are employed to analyze molecular structure, including bond lengths and angles. dntb.gov.uaresearchgate.net The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more likely to be reactive. researchgate.net

DFT is also used to calculate global reactivity descriptors, which help in understanding the chemical behavior of the molecule. These descriptors provide quantitative measures of a molecule's reactivity.

| Descriptor | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

In the context of reaction mechanisms, DFT calculations have been used to investigate the formation of 1,2-bis(2-furyl)-1,2-ethanediol as a product in CO2 photoreduction and to understand the reactivity of related intermediates in amination reactions over ruthenium catalysts. oaepublish.comrsc.org Such studies can map out the potential energy surface of a reaction, identifying transition states and intermediates to elucidate the most likely mechanistic pathway. rsc.org

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data. These methods are often more computationally intensive than DFT but can provide highly accurate results.

For this compound, ab initio calculations are particularly useful for predicting spectroscopic parameters. For instance, computational models can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net This involves calculating the magnetic shielding tensors for each nucleus in the molecule's predicted lowest-energy conformation. The calculated values, when compared with experimental spectra, can help confirm the structure and stereochemistry of the molecule. bris.ac.uk For complex molecules like diols, specific parameters for the hydroxyl groups may be needed to achieve accurate chemical shift predictions. researchgate.net

Furthermore, ab initio studies have been used to investigate the reaction mechanisms of radical cations of this compound. These studies reveal that the radical cations can undergo dipole-catalyzed proton shifts and subsequent charge transfer, leading to specific fragmentation products. This information is critical for interpreting mass spectrometry data and understanding the molecule's behavior under oxidative conditions.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While quantum calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and changes its conformation in a simulated environment (e.g., in a solvent).

For this compound, MD simulations have been used to confirm its conformational preferences in solution. These simulations show that the molecule predominantly adopts a gauche conformation around the central carbon-carbon bond. This preference is a direct result of the dynamics of intramolecular hydrogen bonding. mdpi.com

A typical MD study on a diol like this would involve:

System Setup: Placing the molecule in a simulation box filled with a chosen solvent (e.g., water, DMSO).

Equilibration: Allowing the system to relax to a stable temperature and pressure.

Production Run: Running the simulation for several nanoseconds or longer to sample a wide range of molecular conformations.

Analysis: Analyzing the trajectory to determine properties like radial distribution functions (to understand solvation structure), dihedral angle distributions (to identify dominant conformers), and the lifetime of hydrogen bonds. mdpi.com

These simulations provide a dynamic picture that complements the static view from X-ray crystallography and quantum calculations. mdpi.com

In Silico Modeling of Reaction Pathways and Transition States

In silico modeling, utilizing methods like DFT and ab initio calculations, is a powerful approach to map out the entire pathway of a chemical reaction. This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

For reactions involving this compound or its precursors, computational modeling can provide detailed mechanistic insights. For example, in the synthesis of related amino-alcohols from furoin (B1674284), DFT calculations were used to explore the reaction mechanism on a catalyst surface. rsc.org The study identified a key alcohol-imine intermediate and found that its preferential adsorption geometry on the ruthenium catalyst directed the hydrogenation reaction toward the desired product. rsc.org

Similarly, ab initio studies on the radical cation of this compound have elucidated its rearrangement pathways, involving proton shifts and charge transfer. Modeling these pathways helps explain experimental observations and predict the products of such reactions.

Stereochemical Prediction and Conformational Energetics

The stereochemistry and conformational preferences of this compound are critical to its reactivity and interactions with other molecules. Computational methods are exceptionally well-suited to explore these aspects.

The central C-C bond allows for rotation, leading to different conformers, primarily the anti and gauche forms. For simple alkanes, the anti conformation is typically more stable to minimize steric hindrance. However, for ethane-1,2-diol and its derivatives, the gauche conformation is often favored. vaia.com

| Conformer | Dihedral Angle (HO-C-C-OH) | Relative Stability | Reason for Stability |

|---|---|---|---|

| Gauche | ~60° | More Stable | Stabilized by an intramolecular hydrogen bond between the two hydroxyl groups. vaia.com |

| Anti | 180° | Less Stable | Lacks intramolecular hydrogen bonding; experiences only steric and electrostatic repulsion. |

Applications in Advanced Materials and Catalysis

Engineering in Supramolecular Architectures

The construction of well-defined supramolecular architectures relies on the precise arrangement of molecules through non-covalent interactions. Furan-containing molecules, including diols, are valuable building blocks in this field due to the presence of heteroatoms that can participate in various intermolecular forces.

Host-Guest Chemistry with Furan-Derived Diols

The principles of host-guest chemistry, where a host molecule can encapsulate a guest molecule, are fundamental to creating functional supramolecular systems. While direct studies on the host-guest chemistry of 1,2-bis(furan-2-yl)ethane-1,2-diol are not extensively documented, research on analogous diol host compounds provides significant insights into its potential behavior.

For instance, the diol 1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol has been shown to form inclusion compounds with furan (B31954). rsc.orgrsc.org In one instance, a true clathrate is formed where furan, as the guest, is entrapped within a cage created by the host molecules. rsc.orgrsc.org In another structural arrangement with the same host, furan molecules are located within channels running through the crystal lattice. rsc.orgrsc.org A key finding in this channel-like structure is the absence of direct hydrogen bonding between the host's hydroxyl groups and the furan oxygen of the guest. rsc.org This suggests that other non-covalent interactions are at play in stabilizing the host-guest assembly. The ability of diol hosts to form these inclusion compounds highlights the potential of this compound to act as a host for small organic molecules, a property that is crucial for applications in separation, storage, and sensing. The specific geometry and electronic properties of the furan rings in this compound would likely influence the selectivity and binding strength for different guest molecules.

| Host Compound | Guest Molecule | Type of Inclusion | Key Interaction Feature | Reference |

| 1,1,6,6-Tetraphenylhexa-2,4-diyne-1,6-diol | Furan | Clathrate (Cage) | Host-host hydrogen bonding forms a cavity for the guest. | rsc.org |

| 1,1,6,6-Tetraphenylhexa-2,4-diyne-1,6-diol | Furan | Channel | Guest located in channels; no direct host-guest hydrogen bonding. | rsc.org |

| 1,1,6,6-Tetraphenylhexa-2,4-diyne-1,6-diol | Tetrahydrofuran (B95107) (THF) | Channel | Stabilized by (Host)-O–H⋯O(Guest) hydrogen bonds. | rsc.org |

Self-Assembly and Non-Covalent Interactions

The self-assembly of molecules into larger, ordered structures is driven by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. thno.org The molecular structure of this compound is conducive to participating in these interactions, making it a promising candidate for the bottom-up fabrication of novel materials.

The two hydroxyl groups in the diol moiety are capable of forming strong hydrogen bonds, which can direct the self-assembly process. Furthermore, the furan rings, being aromatic heterocycles, can engage in π-π stacking interactions. The interplay of these forces can lead to the formation of various supramolecular structures such as nanofibers, gels, and crystalline networks.

Research on other furan-containing molecules demonstrates the potential for self-assembly. For example, a supramolecular polymer network has been developed using a furan-functionalized polymer, poly(furfuryl methacrylate). nih.gov This network is formed through electrophilic substitution followed by intermolecular hydrogen bonding, creating a thermoreversibly crosslinked material with self-healing properties. nih.gov Similarly, pyrene/phenanthrene-fused furan derivatives have been shown to self-assemble into nanostructures whose shape and size can be controlled, highlighting the tunability of self-assembly processes in furan-based systems. nih.gov

The incorporation of furan-based diols into polymers is another avenue for creating advanced materials. Enzymatic polymerization has been successfully used to synthesize furan-based copolyesters from monomers like 3,4-bis(hydroxymethyl)furan. acs.orgnih.gov These studies show that the properties of the resulting polymers can be tailored by selecting different comonomers, offering a way to engineer materials with specific thermal and mechanical characteristics. acs.orgnih.gov The presence of furan rings, such as those in this compound, within a polymer backbone can enhance rigidity and introduce specific functionalities. acs.org

| Furan-Containing System | Key Non-Covalent Interaction | Resulting Supramolecular Structure/Material | Application/Feature | Reference |

| Poly(furfuryl methacrylate) with PTAD | Hydrogen Bonding | Supramolecular Polymer Network | Self-healing Material | nih.gov |

| Pyrene/phenanthrene-fused furan derivatives | π-π Stacking | Nanostructures (Tunable Shape/Size) | Emits Strong Blue Light | nih.gov |

| 3,4-Bis(hydroxymethyl)furan with Furan Dicarboxylates | N/A (Polymerization) | Furan-based Copolyesters | Materials with Tunable Thermal Properties | acs.orgnih.gov |

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The transition towards a bio-based economy necessitates the development of green and sustainable methods for chemical synthesis. For 1,2-bis(furan-2-yl)ethane-1,2-diol, future research will likely focus on moving beyond traditional synthetic methods towards more environmentally benign and efficient processes.

One of the most promising areas is the advancement of biocatalytic and enzymatic synthesis . The use of enzymes, such as lipases, offers high selectivity and operates under mild reaction conditions, reducing energy consumption and waste generation. acs.orgrug.nlacs.orgrug.nl For instance, lipase-catalyzed oligomerization of renewable monomers like dimethyl furan-2,5-dicarboxylate (B1257723) has shown high yields and excellent end-group fidelity for producing furan-based diols. acs.orgrug.nlacs.orgrug.nl Future work could explore a wider range of enzymes and microorganisms for the direct conversion of furfural (B47365) or its derivatives into this compound.

Another key direction is the use of heterogeneous catalysis and green chemistry principles . This includes the use of immobilized N-heterocyclic carbene (NHC) catalysts for the aerobic oxidation of furfural to furoin (B1674284), a precursor to the diol, which avoids toxic reagents and can be performed under solvent-free conditions. The catalytic asymmetric transfer hydrogenation of 1,2-di(furan-2-yl)ethanedione using chiral ruthenium catalysts is another efficient method for producing enantiomerically pure diols. google.com Research into novel, recyclable solid catalysts for the conversion of furfural and its derivatives into diols is an active area. sci-hub.se

The following table summarizes potential sustainable synthetic strategies:

| Synthetic Strategy | Catalyst/Enzyme Example | Key Advantages | Relevant Research |

| Enzymatic Dimerization | Immobilized N-heterocyclic carbene (NHC) | Green chemistry, solvent-free, avoids toxic reagents | |

| Biocatalytic Polycondensation | Candida antarctica Lipase (B570770) B (CalB) | High yield, high end-group fidelity, renewable monomers | acs.orgrug.nlacs.orgrug.nl |

| Asymmetric Transfer Hydrogenation | Chiral Ruthenium Catalysts | High enantioselectivity, access to optically active diols | google.com |

Further development in these areas will be crucial for the cost-effective and environmentally friendly production of this compound on an industrial scale.

Exploration of Unexplored Reaction Manifolds

The reactivity of this compound is not yet fully explored, and future research should aim to uncover new reaction pathways to synthesize novel molecules. The presence of both furan (B31954) rings and hydroxyl groups allows for a wide range of chemical transformations.

The furan rings can participate in cycloaddition reactions , such as the Diels-Alder reaction, to create complex polycyclic architectures and aromatic compounds. bohrium.com This "Furan-to-Benzene" (F2B) conversion is a key strategy for producing bio-based aromatic building blocks from furanic compounds. bohrium.com Investigating the Diels-Alder reactivity of this compound with various dienophiles could lead to the synthesis of new functional monomers and polymers.

The diol functionality allows for a variety of reactions, including oxidation, reduction, and substitution . Oxidation can yield the corresponding diketone, 1,2-di(furan-2-yl)ethane-1,2-dione, a valuable synthon in its own right. Reduction can lead to different alcohol derivatives, while substitution reactions on the furan rings can introduce new functional groups, further diversifying the chemical space accessible from this platform molecule.

A summary of potential reaction pathways is presented below:

| Reaction Type | Reagents/Conditions | Potential Products |

| Cycloaddition (Diels-Alder) | Various dienophiles | Polycyclic compounds, Aromatic derivatives |

| Oxidation | Oxidizing agents | 1,2-Di(furan-2-yl)ethane-1,2-dione |

| Reduction | Reducing agents | Saturated diols, other alcohol derivatives |

| Substitution | Electrophiles/Nucleophiles | Functionalized furan ring derivatives |

Systematic investigation of these and other reaction manifolds will undoubtedly expand the synthetic utility of this compound.

Advanced Functionalization for Tailored Material Applications

A significant opportunity lies in the use of this compound as a monomer for the synthesis of novel polymers with tailored properties. The rigid furan rings can impart desirable thermal and mechanical properties to the resulting materials.

Future research should focus on the synthesis of a variety of polymers , including polyesters, polyurethanes, and resins. Furan-based oligomer diols have been identified as ideal reactive flame retardants and building blocks for polycondensates. acs.orgrug.nl The diol functionality allows for straightforward polymerization with dicarboxylic acids or diisocyanates to produce a range of functional polymers.

There is also great potential in developing self-healing polymers and shape-memory materials . The furan moiety can participate in reversible Diels-Alder reactions, which can be harnessed to create materials that can self-repair upon thermal or chemical stimuli. researchgate.netcambridge.org By carefully selecting the comonomers and cross-linking agents, it is possible to fine-tune the mechanical and healing properties of these smart materials. researchgate.net

The table below highlights potential material applications:

| Material Type | Synthetic Approach | Key Properties/Applications |

| Polyesters/Polyurethanes | Polycondensation with diacids/diisocyanates | Enhanced thermal stability, flame retardancy |

| Self-Healing Polymers | Reversible Diels-Alder reactions with bis-maleimides | Reversible cross-linking, damage repair |

| Epoxy Resins | Reaction with epichlorohydrin | High-performance composites, adhesives |

| Shape-Memory Polymers | Tailored polymer network design | Stimuli-responsive materials for various applications |

The development of these advanced materials from a renewable resource like this compound is a key step towards a more sustainable materials economy.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of synthetic routes and new materials based on this compound, the integration of modern synthesis technologies is crucial. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processes.

Continuous flow synthesis has been successfully applied to the production of various furan derivatives, leading to significant improvements in isolated yields, enhanced safety by minimizing the handling of unstable intermediates, and reduced waste. chemrxiv.orgacs.org Applying flow technology to the synthesis of this compound and its derivatives could streamline production and facilitate scale-up. bohrium.comnih.gov

The benefits of integrating flow chemistry are summarized in the following table:

| Advantage of Flow Chemistry | Description | Relevance to this compound |

| Improved Yield and Selectivity | Precise control over reaction parameters (temperature, pressure, stoichiometry) | Optimization of synthetic routes, minimizing side products |

| Enhanced Safety | Small reaction volumes, better heat and mass transfer, handling of hazardous intermediates in situ | Safer handling of reactive intermediates in multi-step syntheses |

| Reduced Waste and Cost | Higher efficiency, less solvent usage, potential for catalyst recycling | More sustainable and economical production |

| Facile Scale-up | Continuous production by extending operation time | Transition from laboratory-scale synthesis to industrial production |

Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions and starting materials, accelerating the discovery of new functionalized derivatives and polymers. The combination of flow chemistry and high-throughput experimentation will be a powerful tool for unlocking the full potential of this compound in a timely and efficient manner.

Q & A

Q. What are the established synthetic routes for 1,2-Bis(furan-2-yl)ethane-1,2-diol, and how do reaction conditions influence yield?

The compound can be synthesized via the Radziszewski reaction, which involves condensation of 2-formylporphyrins with heteroaromatic diones like 1,2-di(furan-2-yl)ethane-1,2-dione (Dc). Critical parameters include temperature (typically 60–80°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Catalytic bases like ammonium acetate may enhance cyclization efficiency. Yield optimization requires rigorous control of moisture to avoid hydrolysis of intermediates .

Q. What spectroscopic methods are recommended for structural characterization of this compound?

- NMR : H and C NMR can confirm furan ring substitution patterns (e.g., coupling constants for α/β protons) and diol stereochemistry.

- X-ray Diffraction : Crystallography resolves gauche/anti conformations of the ethane-diol backbone, with intramolecular hydrogen bonding often observed in gauche rotamers .

- Raman Spectroscopy : Detects O–H stretching vibrations (~3200–3500 cm) and furan ring deformations (~1500 cm) .

Q. What safety protocols are critical when handling this compound in the lab?

The compound exhibits skin/eye irritation (Category 2) and respiratory hazards (Category 3). Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation. Waste must be segregated and disposed via certified biohazard contractors due to potential environmental toxicity .

Advanced Research Questions

Q. How can conformational dynamics of this compound impact its reactivity in catalytic systems?

The gauche rotamer dominates in solution due to intramolecular hydrogen bonding between hydroxyl groups, as shown by X-ray and molecular dynamics simulations. This conformation enhances electron density on the diol oxygen, making it more reactive in coordination chemistry (e.g., with transition metals). Anti rotamers, though less prevalent, may participate in intermolecular H-bonding networks, affecting crystallization behavior .

Q. What mechanistic insights explain contradictory data in radical cation rearrangements of ethane-1,2-diol derivatives?

Ab initio studies reveal that this compound radical cations undergo dipole-catalyzed proton shifts followed by charge transfer. For example, formaldehyde-mediated 1,2-hydrogen shifts can lead to fragmentation products like CHOH and HCO˙. Isotopic labeling (e.g., deuterated analogs) is critical to distinguish between competing pathways, as kinetic isotope effects may alter product distributions .

Q. How do micellar systems influence the oxidation kinetics of glycol derivatives like this compound?

In chromic acid oxidations, surfactants (e.g., SDS) form micelles that localize reactants, increasing effective concentrations. For this compound, this can accelerate oxidation to hydroxy ethanal derivatives by 2–3 fold. Key parameters include:

Q. What strategies resolve data discrepancies in catalytic hydrogenolysis studies involving diol intermediates?

Contradictions in product selectivity (e.g., 1,2-propanediol vs. ethylene glycol) often arise from catalyst surface properties. For Cu-ZrO catalysts, acidic sites favor dehydration pathways, while basic sites promote hydrogenolysis. Use in situ DRIFTS or XPS to monitor surface intermediates and adjust support materials (e.g., SiO vs. AlO) to align with desired reaction pathways .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.